2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide is a chemical compound with the molecular formula C13H16N4O and a molecular weight of 244.29 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole-containing compounds, which includes this compound, has been a topic of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole-containing compounds are complex and varied. For example, one method involves the cyclization of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide in the presence of concentrated sulfuric acid .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study focused on the synthesis and characterization of pyrazole-acetamide derivatives, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, which were utilized to construct Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, determined in vitro by various assays. The solid-state structure, determined by X-ray crystallography, revealed complex supramolecular architectures through hydrogen bonding interactions, highlighting their potential in developing new antioxidant agents (Chkirate et al., 2019).
Antimicrobial Activity
The synthesis and pharmacological evaluation of a series of compounds including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide demonstrated potential antipsychotic-like profiles in animal behavior tests. Notably, these compounds did not interact with dopamine receptors, suggesting a novel mechanism of action. Their antimicrobial activity was also evaluated, indicating the versatility of such derivatives in both neurological and infectious disease research (Wise et al., 1987).
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, an intermediate crucial for the synthesis of antimalarial drugs, was synthesized through chemoselective monoacetylation of 2-aminophenol using Novozym 435. This process optimization study showcases the application of pyrazole-acetamide derivatives in facilitating selective and efficient drug synthesis, emphasizing the importance of such compounds in developing antimalarial and other therapeutic agents (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-(2-aminophenyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-7-12(17(2)16-9)15-13(18)8-10-5-3-4-6-11(10)14/h3-7H,8,14H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJKLRDRZSXGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.